molecular formula C20H20FN3O2S B12586690 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B12586690
M. Wt: 385.5 g/mol
InChI Key: PYOWCDMHEGAFHK-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is a quinazoline derivative characterized by a 4-fluorophenyl group at position 2 and a methyl group at position 6 of the quinazoline core. The sulfanyl (-S-) linker connects the quinazoline to an acetamide moiety, where the N-substituent is a 2-methoxyethyl group. Key physicochemical properties include:

  • Molecular Formula: C${20}$H${20}$FN$3$O$2$S
  • Molecular Weight: 385.5 g/mol
  • CAS Registry Number: 606134-66-1 .

The fluorine atom enhances electronegativity and bioavailability, while the methoxyethyl group may improve solubility compared to bulkier substituents .

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C20H20FN3O2S/c1-13-3-8-17-16(11-13)20(27-12-18(25)22-9-10-26-2)24-19(23-17)14-4-6-15(21)7-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)

InChI Key

PYOWCDMHEGAFHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCCOC)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached using thiolation reactions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared below with five analogs based on substituent variations in the quinazoline core, sulfanyl linker, and acetamide group.

Table 1: Structural and Functional Comparison
Compound Name Quinazoline Substituents Acetamide Substituent (N-) Molecular Weight (g/mol) Key Features/Applications References
Target Compound 2-(4-Fluorophenyl), 6-methyl 2-methoxyethyl 385.5 Enhanced solubility, fluorophenyl
N-Butyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide 2-(4-Fluorophenyl), 6-ethyl Butyl ~398.4* Increased lipophilicity, ethyl group
N-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide 2-(4-Fluorophenyl), 6-ethyl 2,6-dimethylphenyl 445.55 Bulky aromatic substituent
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide N/A (aminophenyl sulfanyl) 4-methoxyphenyl Not reported Antimicrobial activity
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 3-(4-Chlorophenyl), 4-oxo 2-ethyl-6-methylphenyl Not reported Chlorine substituent, dihydroquinazoline

*Calculated based on molecular formula C${22}$H${25}$FN$_3$OS.

Key Research Findings and Implications

A. Quinazoline Core Modifications
  • Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group (C$6$H$4$F) offers stronger electronegativity and metabolic stability compared to the 4-chlorophenyl analog (CAS: 763114-88-1), which may exhibit higher steric hindrance .
  • 6-Methyl vs.
B. Acetamide Substituent Effects
  • Methoxyethyl vs. Butyl/Aromatic Groups : The 2-methoxyethyl group in the target compound improves aqueous solubility due to its polar ether linkage, whereas the butyl () and 2,6-dimethylphenyl () groups increase lipophilicity, favoring membrane permeability but reducing solubility .
C. Sulfanyl Linker Role

The sulfanyl (-S-) bridge is conserved across analogs (e.g., ) and likely contributes to conformational rigidity, stabilizing interactions with biological targets such as kinase enzymes .

Therapeutic Potential and Limitations

  • Anticancer Applications : highlights quinazoline derivatives in molecular docking studies for anticancer agents, implying that the target compound’s fluorophenyl and methyl groups may optimize binding to kinase targets (e.g., EGFR) .
  • Metabolic Stability : The 4-fluorophenyl group in the target compound resists oxidative metabolism better than the 4-chlorophenyl analog (), extending half-life .
  • Synthetic Challenges : Bulky substituents (e.g., 2,6-dimethylphenyl in ) complicate synthesis and purification compared to the target’s simpler methoxyethyl group .

Biological Activity

The compound 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H18FN3OS
  • Molecular Weight : 305.39 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the quinazoline and sulfanyl moieties suggests potential inhibitory effects on specific enzymes involved in cellular processes.

  • Inhibition of Enzymatic Activity :
    • Quinazoline derivatives are known to exhibit inhibitory effects on kinases and other enzymes, which play critical roles in cell signaling pathways.
    • The sulfanyl group may enhance the binding affinity to target proteins, thereby increasing the compound's potency.
  • Receptor Interaction :
    • The fluorophenyl group may facilitate interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, indicating that modifications in structure can significantly affect their activity.

CompoundActivity TypeTarget OrganismsEfficacy
2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamideAntibacterialGram-positive and Gram-negative bacteriaModerate to High
Related Quinazoline DerivativesAntifungalVarious fungiVariable

Anticancer Activity

Quinazoline derivatives have shown promise in cancer therapy through their ability to inhibit tumor growth by targeting specific pathways.

  • Case Study : In vitro studies demonstrated that compounds similar to 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

Preliminary research indicates that quinazoline-based compounds may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Research Findings

  • In Vitro Studies :
    • Compounds similar to this structure were tested against a panel of bacterial strains, showing significant inhibition zones compared to control groups.
    • Cancer cell lines treated with these compounds exhibited reduced viability, suggesting potential as anticancer agents.
  • In Vivo Studies :
    • Animal models treated with quinazoline derivatives indicated reduced tumor sizes and improved survival rates compared to untreated controls.

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